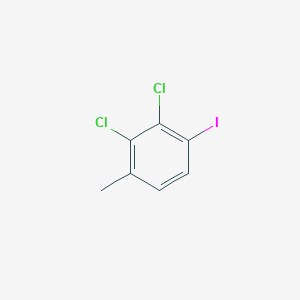![molecular formula C16H24N2O3 B1448728 3-[(Benzylamino)méthyl]-3-hydroxyazétidine-1-carboxylate de tert-butyle CAS No. 1803589-47-0](/img/structure/B1448728.png)
3-[(Benzylamino)méthyl]-3-hydroxyazétidine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate, commonly referred to as TBBA, is a synthetic compound used in scientific research. It has been used in a variety of applications, ranging from the synthesis of organic molecules to the study of biochemical and physiological effects. TBBA has been found to have a wide range of advantages in lab experiments, as well as some limitations.
Applications De Recherche Scientifique
Synthèse de médicaments anticonvulsifs
Ce composé sert d'intermédiaire crucial dans la synthèse de la lacosamide, un médicament utilisé pour le traitement des crises partielles et de la douleur neuropathique . La structure unique du 3-[(benzylamino)méthyl]-3-hydroxyazétidine-1-carboxylate de tert-butyle permet la création de la lacosamide avec un double mécanisme d'action, offrant à la fois des avantages anticonvulsifs et analgésiques.
Développement d'accélérateurs de caoutchouc
Le groupe tert-butyle dans ce composé est utilisé dans la préparation des sulfénamides, qui sont utilisés comme accélérateurs de caoutchouc . Ces accélérateurs modifient la vitesse de vulcanisation du caoutchouc, améliorant ainsi ses propriétés pour diverses applications industrielles.
Intermédiaires pharmaceutiques
En raison de sa réactivité, ce composé est utilisé comme intermédiaire dans la fabrication pharmaceutique . Sa stabilité et sa réactivité le rendent adapté à la création de molécules complexes qui peuvent être utilisées dans une gamme de médicaments thérapeutiques.
Recherche en cristallographie
La structure cristalline du composé a été étudiée, fournissant des informations sur sa configuration moléculaire et son potentiel pour former des formes cristallines stables . Ces informations sont précieuses pour la conception de médicaments et la compréhension des propriétés à l'état solide des ingrédients pharmaceutiques.
Synthèse organique
En chimie organique, ce composé est utilisé pour son modèle de réactivité unique, qui est déclenché par le groupe tert-butyle encombré . Il est impliqué dans diverses transformations chimiques, contribuant à la synthèse de molécules organiques complexes.
Voies biosynthétiques
La pertinence du groupe tert-butyle dans la nature est explorée à travers son rôle dans les voies biosynthétiques et de biodégradation . La compréhension de ces voies peut conduire au développement de procédés biocatalytiques et de méthodes de synthèse respectueuses de l'environnement.
Précurseur de produits naturels
Il a été identifié comme un précurseur potentiel de produits naturels biologiquement actifs comme l'indiacène A et l'indiacène B . Ces produits naturels ont diverses activités biologiques et des applications thérapeutiques potentielles.
Recherche sur les propriétés chimiques
Les chercheurs utilisent ce composé pour étudier ses propriétés chimiques, telles que le point de fusion, le point d'ébullition et la densité . Cette recherche contribue à une meilleure compréhension des dérivés de l'azétidine et de leurs applications en science.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and collapse response mediator protein 2 (crmp2) .
Mode of Action
It is suggested that it may enhance the slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Result of Action
It is suggested that it may have an impact on the function of voltage-gated sodium channels and crmp2 .
Analyse Biochimique
Biochemical Properties
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate plays a crucial role in biochemical reactions. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to modulate ion channel activity and protein function, which can have significant implications for cellular processes and signaling pathways.
Cellular Effects
The effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of voltage-gated sodium channels, leading to changes in cellular excitability and signaling . Additionally, Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can impact gene expression by regulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate involves its interaction with specific biomolecules and enzymes. This compound binds to voltage-gated sodium channels, enhancing their slow inactivation and modulating their activity . Additionally, it regulates the collapse response mediator protein 2 (CRMP2), which plays a critical role in neuronal development and function . These binding interactions and regulatory effects contribute to the compound’s overall impact on cellular processes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to modulate ion channel activity and protein function without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism and function . Understanding the dosage effects of this compound is crucial for its safe and effective use in scientific research.
Metabolic Pathways
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . The effects on metabolic pathways are significant, as they can impact overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate within cells and tissues are critical for its activity and function. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in scientific research and therapeutic applications.
Subcellular Localization
The subcellular localization of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is an important factor in determining its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-11-16(20,12-18)10-17-9-13-7-5-4-6-8-13/h4-8,17,20H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHCMOYPVSCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



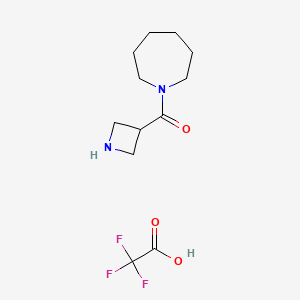


![2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1448652.png)
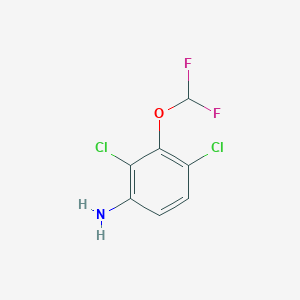

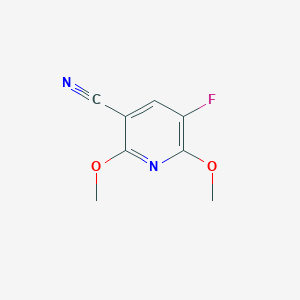
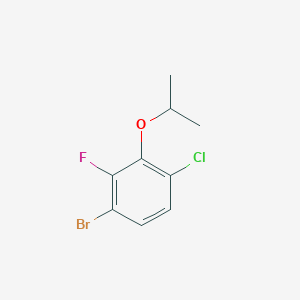

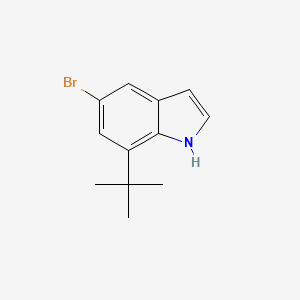
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)

